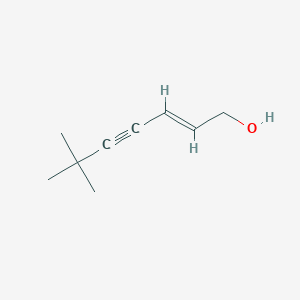

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-6,6-dimethylhept-2-en-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALYLLJOCKLAGD-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, a key chemical intermediate in the synthesis of the allylamine antifungal agent, Terbinafine. This document outlines the chemical properties, a detailed experimental protocol for its synthesis via Sonogashira coupling, and contextualizes its relevance within the pharmaceutical landscape. While this intermediate is crucial for the production of a pharmacologically active compound, this guide also clarifies the current understanding of its own biological activity, which is primarily understood in the context of its end-product.

Chemical Properties and Identification

This compound is a synthetic organic compound with the following key identifiers:

| Property | Value |

| CAS Number | 173200-56-1[1] |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | (E)-6,6-dimethylhept-2-en-4-yn-1-ol |

| Primary Use | Intermediate in the synthesis of Terbinafine and N-Desmethyl Terbinafine.[1] |

Synthesis via Sonogashira Coupling: An Experimental Protocol

The synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide. In this specific synthesis, (E)-1-hydroxy-3-chloro-propylene is coupled with tert-butyl acetylene.[2]

Reaction Scheme

Caption: Sonogashira Coupling for the Synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Materials and Methods

| Reagent/Material | Molar Ratio (relative to (E)-1,3-dichloropropene) | Notes |

| (E)-1,3-dichloropropene | 1 | Starting material for the synthesis of (E)-1-hydroxy-3-chloro-propylene. |

| Mineral Alkali (e.g., NaOH) | 0.1 - 5.0 | For the hydrolysis of (E)-1,3-dichloropropene. |

| tert-butyl acetylene | 1 | The terminal alkyne for the coupling reaction. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.005 | A zerovalent palladium complex is typically used. |

| Copper(I) Iodide (CuI) | 0.005 | Co-catalyst for the Sonogashira reaction. |

| Organic Amine (e.g., Triethylamine) | 1.1 - 2.0 | Acts as a base and can also serve as a solvent. |

| Solvent (e.g., Tetrahydrofuran) | - | Anhydrous and anaerobic conditions are often required for optimal results.[3] |

Step-by-Step Procedure

Step 1: Synthesis of (E)-1-hydroxy-3-chloro-propylene

-

A solution of a mineral alkali is prepared.

-

(E)-1,3-dichloropropene is added to the alkali solution.

-

The mixture is heated to a temperature between 50-100°C to facilitate the hydrolysis reaction.[2]

-

Upon completion, the product, (E)-1-hydroxy-3-chloro-propylene, is isolated and purified.

Step 2: Sonogashira Coupling

-

To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the organic amine in an appropriate anhydrous solvent.

-

Add (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene to the reaction mixture.

-

The reaction is typically stirred at room temperature, although gentle heating may be required depending on the specific catalyst and substrates used.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction and washing of the organic layer.

-

The crude product is then purified, for example, by column chromatography, to yield pure (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Biological Activity and Significance

Extensive literature searches have not revealed any direct biological or pharmacological activity for this compound itself. Its significance lies in its role as a precursor to Terbinafine.

Terbinafine is a potent antifungal agent that functions by inhibiting the enzyme squalene epoxidase.[4] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Terbinafine's Mechanism of Action

Caption: Terbinafine inhibits squalene epoxidase, disrupting ergosterol synthesis and fungal cell membrane integrity.

The inhibition of squalene epoxidase by Terbinafine leads to two primary consequences for the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.

-

Accumulation of Squalene: The buildup of the substrate, squalene, to toxic levels within the cell contributes to fungal cell death.

This targeted mechanism of action provides Terbinafine with its high specificity and efficacy as an antifungal agent.

Conclusion

This compound is a vital chemical intermediate, with its primary value residing in its efficient conversion to the widely used antifungal drug, Terbinafine. While the compound itself does not appear to possess intrinsic biological activity, its synthesis is a critical step in the production of a medication that plays a significant role in treating various fungal infections. The Sonogashira coupling reaction provides an effective method for its synthesis, enabling the continued production of Terbinafine for clinical use. Future research in this area is likely to focus on optimizing the synthesis of this and other Terbinafine intermediates to improve yield, reduce costs, and enhance the sustainability of the manufacturing process.

References

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne molecular structure

An In-depth Technical Guide on 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Abstract

This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of pharmacologically active molecules. This document provides a comprehensive overview of its molecular structure, chemical properties, and synthesis. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide details a known synthetic protocol and contextualizes the compound's relevance as a precursor in the production of terbinafine-related compounds.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₁₄O, is an organic molecule featuring a hydroxyl group, a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne).[1] The presence of these functional groups makes it a versatile building block in organic synthesis. The stereochemistry of the double bond is typically in the (E)-configuration in synthetic routes leading to certain pharmaceutical intermediates.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2E)-6,6-dimethylhept-2-en-4-yn-1-ol |

| Molecular Formula | C₉H₁₄O |

| CAS Number | 173200-56-1[2] |

| PubChem CID | 11051719[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 138.21 g/mol |

| Appearance | Liquid[3] |

| Purity | Typically >95%[3] |

Note: Detailed experimental data on properties like boiling point, melting point, and density are not consistently reported in publicly available literature.

Synthesis of this compound

The synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne can be achieved via a Sonogashira coupling reaction. This method is outlined in patent literature describing the preparation of intermediates for the antifungal drug Terbinafine.[4]

Synthetic Workflow

The synthesis involves the coupling of an alkenyl halide with a terminal alkyne, catalyzed by a palladium complex.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol based on the principles described in the synthesis of related compounds.[4]

-

Reaction Setup: A reaction vessel is charged with (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene as the starting materials.[4]

-

Catalyst System: A palladium catalyst (e.g., a palladium-phosphine complex) and a copper(I) co-catalyst (e.g., cuprous iodide) are added. An organic amine (e.g., triethylamine) is used as the base and solvent.[4][5]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from ambient to slightly elevated temperatures (e.g., 40°C), for a period of 10 to 50 hours.[5]

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute aqueous solutions (e.g., dilute ammonia water) to remove the amine hydrochloride salt and other water-soluble impurities.[5] The organic layer is then dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by methods such as vacuum distillation or column chromatography to yield pure (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Role in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of N-Desmethyl Terbinafine, which is a metabolite of the widely used antimycotic drug, Terbinafine.[2] Terbinafine functions by inhibiting squalene epoxidase, an enzyme involved in the fungal ergosterol biosynthesis pathway.

Synthetic Pathway to Terbinafine Intermediate

The hydroxyl group of this compound serves as a handle for further functionalization, such as conversion to a leaving group (e.g., a chloride) to facilitate subsequent nucleophilic substitution reactions in the total synthesis of Terbinafine and its analogues.

Caption: Role as an intermediate in the synthesis of Terbinafine.

Protocol: Chlorination

A general procedure for the chlorination of this compound to form the corresponding chloride is as follows:[4]

-

Dissolution: (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is dissolved in a non-polar solvent such as hexane.[4]

-

Cooling: The solution is cooled to a low temperature (e.g., 0-10°C).

-

Addition of Chlorinating Agent: A chlorinating agent, such as thionyl chloride (SOCl₂) or a Vilsmeier reagent (prepared from reagents like oxalyl chloride and DMF), is added dropwise while maintaining the low temperature.[4]

-

Reaction Monitoring: The reaction is monitored for completion using a suitable analytical technique, such as Gas Chromatography (GC).

-

Quenching and Extraction: Once the starting material is consumed, the reaction is quenched by carefully adding it to ice-cold water. The product is then extracted into the organic layer.

-

Purification: The organic layer is washed, dried, and concentrated under reduced pressure to yield (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne.[4]

Spectroscopic Characterization (Predicted)

General Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃). Tetramethylsilane (TMS) would serve as the internal standard.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The neat liquid sample would be analyzed between thin salt plates (e.g., NaCl or KBr).

-

Mass Spectrometry (MS): Mass spectral data would be collected using a mass spectrometer, likely with an electron ionization (EI) source coupled with a Gas Chromatograph (GC-MS) for separation and identification.

Expected Spectroscopic Features

| Technique | Expected Signals/Features |

| ¹H NMR | - Signal for the hydroxyl proton (-OH), typically a broad singlet. - Signals for the vinyl protons (-CH=CH-), showing characteristic coupling constants for the (E)-isomer. - Signal for the methylene protons adjacent to the hydroxyl group (-CH₂OH). - A sharp singlet for the nine equivalent protons of the tert-butyl group (-(CH₃)₃). |

| ¹³C NMR | - Signals for the sp-hybridized carbons of the alkyne (-C≡C-). - Signals for the sp²-hybridized carbons of the alkene (-CH=CH-). - Signal for the carbon of the tert-butyl group and the quaternary carbon it is attached to. - Signal for the carbon bearing the hydroxyl group (-CH₂OH). |

| IR | - A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol. - A sharp, weak absorption band around 2200-2250 cm⁻¹ for the C≡C stretching of the alkyne. - An absorption band around 1650-1680 cm⁻¹ for the C=C stretching of the alkene. - A strong absorption around 960-980 cm⁻¹ would confirm the trans (E) configuration of the double bond. |

| Mass Spec | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of a methyl group (M-15) and the stable tert-butyl cation. |

This guide provides a foundational understanding of this compound, summarizing its structure, synthesis, and significance as a pharmaceutical intermediate. Further experimental investigation would be required to fully characterize its physicochemical and toxicological properties.

References

- 1. This compound | C9H14O | CID 11051719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 173200-56-1 [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. CN105016966A - Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne - Google Patents [patents.google.com]

- 5. CN101624328B - Method for synthesizing (E)-1-chlorine-6, 6-dimethyl-2-heptylene-4-alkyne - Google Patents [patents.google.com]

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, as well as synthetic methodologies for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent Terbinafine.

Physical and Chemical Properties

This compound is a multifunctional organic compound. The primary configuration of interest for pharmaceutical synthesis is the (E)-isomer. The available physical and chemical data are summarized in the table below. It is important to note the presence of multiple CAS numbers for this compound. CAS number 173200-56-1 specifically refers to the (E)-isomer, while CAS number 114311-70-5 may refer to the stereoisomeric mixture or the compound in a more general sense.[1][2]

| Property | Value | Source |

| IUPAC Name | (E)-6,6-dimethylhept-2-en-4-yn-1-ol | |

| Synonyms | (2E)-6,6-Dimethyl-2-hepten-4-yn-1-ol, Terbinafine Related Compound 4 | |

| CAS Number | 173200-56-1 ((E)-isomer), 114311-70-5 (unspecified stereochemistry) | [1][2] |

| Molecular Formula | C₉H₁₄O | [3] |

| Molecular Weight | 138.21 g/mol | [3] |

| Physical State | Solid | |

| Melting Point | Data not readily available | |

| Boiling Point | 229.09 °C at 760 mmHg | |

| Density | 0.912 g/cm³ | |

| Solubility | Data not readily available | |

| Spectral Data | While commercial suppliers indicate the availability of 1H-NMR, 13C-NMR, IR, and Mass Spectrometry data upon purchase, specific spectral data are not publicly available. | [3] |

Experimental Protocols

The synthesis of this compound is a critical step in the production of Terbinafine. A common synthetic route involves a Sonogashira coupling reaction.

Synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

This synthesis is typically a two-step process starting from (E)-1,3-dichloropropene.

Step 1: Synthesis of (E)-1-hydroxy-3-chloro-propylene

-

Reaction: Hydrolysis of (E)-1,3-dichloropropene.

-

Reagents: (E)-1,3-dichloropropene, an alkaline agent (e.g., sodium hydroxide, potassium carbonate).

-

Procedure: (E)-1,3-dichloropropene is reacted with an alkali under controlled temperature conditions to yield (E)-1-hydroxy-3-chloro-propylene.

Step 2: Sonogashira Coupling

-

Reaction: Coupling of (E)-1-hydroxy-3-chloro-propylene with tert-butyl acetylene.

-

Reagents: (E)-1-hydroxy-3-chloro-propylene, tert-butyl acetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an organic amine base (e.g., triethylamine).

-

Solvent: A suitable organic solvent such as tetrahydrofuran (THF) or toluene.

-

Procedure: (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene are reacted in the presence of the palladium and copper catalysts and the organic amine. The reaction mixture is typically stirred at a controlled temperature until completion. Following the reaction, the product is isolated and purified, often through extraction and distillation.

A visual representation of this synthetic workflow is provided below.

Chemical Reactivity and Applications

This compound is a versatile intermediate due to its multiple functional groups: a primary alcohol, a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne). These sites allow for a variety of subsequent chemical transformations.

The primary application of this compound is in the synthesis of the allylamine antifungal drug, Terbinafine. The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with N-methyl-1-naphthalenemethanamine.

The logical relationship for its primary use is depicted in the following diagram.

Due to its role as a synthetic intermediate, there is no publicly available information regarding its direct biological activity or associated signaling pathways. The biological effects of interest are those of the final product, Terbinafine.

References

Synthesis of (E)-6,6-dimethylhept-2-en-4-yn-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for (E)-6,6-dimethylhept-2-en-4-yn-1-ol, a molecule of interest in medicinal chemistry and materials science. The proposed synthesis is a multi-step process involving the preparation of key intermediates followed by a Sonogashira cross-coupling reaction. This document details the experimental protocols, presents quantitative data in tabular format, and includes visualizations of the synthetic pathway and reaction mechanisms.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, (E)-6,6-dimethylhept-2-en-4-yn-1-ol, suggests that the core enyne structure can be assembled via a Sonogashira coupling reaction. This key step involves the palladium-catalyzed cross-coupling of a vinyl halide with a terminal alkyne. The disconnection of the C4-C5 bond leads to two critical precursors: (E)-3-iodoprop-2-en-1-ol and 3,3-dimethylbut-1-yne (tert-butylacetylene).

The overall synthetic strategy is therefore a convergent two-step process:

-

Step 1: Synthesis of the Precursors:

-

Preparation of 3,3-dimethylbut-1-yne.

-

Stereoselective synthesis of (E)-3-iodoprop-2-en-1-ol.

-

-

Step 2: Sonogashira Coupling:

-

Palladium and copper co-catalyzed coupling of (E)-3-iodoprop-2-en-1-ol with 3,3-dimethylbut-1-yne to yield the final product.

-

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

Synthesis of Precursors

3,3-Dimethylbut-1-yne is a commercially available terminal alkyne. For laboratory-scale synthesis, it can be prepared from 3,3-dimethyl-1-butene via bromination followed by dehydrobromination.

Reaction Scheme:

Experimental Protocol (Adapted from analogous preparations):

-

Bromination: To a solution of 3,3-dimethyl-1-butene (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, a solution of bromine (1.0 eq) in the same solvent is added dropwise. The reaction is stirred until the bromine color disappears. The solvent is then removed under reduced pressure to yield the crude dibromide.

-

Dehydrobromination: The crude 1,2-dibromo-3,3-dimethylbutane is added to a suspension of sodium amide (2.2 eq) in liquid ammonia at -78 °C. The mixture is stirred for several hours and then allowed to warm to room temperature overnight to evaporate the ammonia. The residue is carefully quenched with water and the product is extracted with a low-boiling point organic solvent (e.g., diethyl ether). The organic layer is dried over anhydrous magnesium sulfate and the solvent is carefully removed by distillation to afford 3,3-dimethylbut-1-yne.

The stereoselective synthesis of (E)-3-iodoprop-2-en-1-ol is a critical step. A reliable method involves the hydrozirconation of propargyl alcohol followed by iodination, which stereoselectively yields the (E)-vinyl iodide.

Reaction Scheme:

Experimental Protocol (Adapted from hydrozirconation-iodination of propargylic alcohols):

-

A solution of propargyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added to a suspension of Schwartz's reagent (Cp₂Zr(H)Cl, 1.1 eq) in anhydrous THF at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred for 30-60 minutes, during which the suspension becomes a clear solution.

-

The solution is then cooled to 0 °C, and a solution of iodine (I₂, 1.1 eq) in THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (E)-3-iodoprop-2-en-1-ol.

Sonogashira Coupling: Synthesis of (E)-6,6-dimethylhept-2-en-4-yn-1-ol

The final step is the Sonogashira coupling of the prepared (E)-3-iodoprop-2-en-1-ol with 3,3-dimethylbut-1-yne.

Reaction Scheme:

Experimental Protocol (Adapted from standard Sonogashira coupling procedures):

-

To a solution of (E)-3-iodoprop-2-en-1-ol (1.0 eq) in a suitable solvent such as degassed triethylamine (Et₃N) or a mixture of THF and Et₃N, are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.04-0.10 eq) under an inert atmosphere.

-

3,3-Dimethylbut-1-yne (1.2 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of ammonium chloride, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield (E)-6,6-dimethylhept-2-en-4-yn-1-ol.

Quantitative Data

The following tables summarize typical reaction conditions and expected yields for the key synthetic steps, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific experimental conditions and scale.

Table 1: Synthesis of (E)-3-iodoprop-2-en-1-ol via Hydrozirconation-Iodination

| Parameter | Value | Reference |

| Starting Material | Propargyl Alcohol | General procedure for hydrozirconation of terminal alkynes |

| Reagents | Cp₂Zr(H)Cl, I₂ | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 1-3 hours | [1] |

| Typical Yield | 60-80% | [1] |

Table 2: Sonogashira Coupling Reaction Conditions

| Parameter | Value | Reference |

| Substrates | (E)-3-iodoprop-2-en-1-ol, 3,3-dimethylbut-1-yne | General Sonogashira coupling protocols |

| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | [2] |

| Co-catalyst | CuI (4-10 mol%) | [2] |

| Base/Solvent | Triethylamine (Et₃N) | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 12-24 hours | [2] |

| Typical Yield | 70-90% | [2] |

Reaction Mechanism and Experimental Workflow

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the vinyl iodide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate, and finally reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst.

References

Spectroscopic and Synthetic Profile of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent Terbinafine. The following sections detail its spectral characteristics, a validated experimental protocol for its preparation, and a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, providing a quantitative reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.8 - 6.2 | m | 2H | -CH=CH- |

| 4.2 | d | 2H | -CH₂OH |

| 1.8 | s | 1H | -OH |

| 1.23 | s | 9H | -C(CH₃)₃ |

¹³C NMR (75.5 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 140.4 | C-3 |

| 111.6 | C-2 |

| 99.7 | C-4 or C-5 |

| 77.6 | C-4 or C-5 |

| 63.2 | C-1 |

| 31.3 | -C(C H₃)₃ |

| 28.3 | -C (CH₃)₃ |

Infrared (IR) Spectroscopy

IR (KBr) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3383 | O-H stretch |

| 2963 | C-H stretch |

| 1091 | C-O stretch |

| 957 | C-H bend (trans alkene) |

Mass Spectrometry (MS)

MS (TOF) [1]

| m/z | Assignment |

| 139.153 | [M+1]⁺ |

Experimental Protocols

The following is a detailed methodology for the synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, adapted from established literature.[1]

Synthesis of (E)-6,6-Dimethyl-2-hepten-4-yn-1-ol

To a solution of methyl (E)-6,6-dimethyl-2-heptene-4-ynoate (1.70 g, 10.24 mmol) in dry dichloromethane (20 mL) at -78 °C under a nitrogen atmosphere, a solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.0 M, 22.5 mL, 22.5 mmol) is added dropwise. The reaction mixture is stirred at this temperature for 2 hours. After completion of the reaction, as monitored by thin-layer chromatography, the reaction is quenched by the dropwise addition of methanol (5 mL), followed by a saturated aqueous solution of Rochelle's salt (20 mL). The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. The crude product is then purified by column chromatography on silica gel (ethyl acetate/hexane as eluent) to yield (E)-6,6-dimethyl-2-hepten-4-yn-1-ol as a light yellow oil.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Caption: Synthetic workflow for the preparation of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

References

An In-depth Technical Guide to the NMR Analysis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed nuclear magnetic resonance (NMR) analysis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents a comprehensive predicted ¹H and ¹³C NMR analysis based on established principles and data from structurally analogous compounds. This document also outlines a general experimental protocol for the acquisition of NMR spectra for small organic molecules.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data for this compound are summarized in the tables below. These predictions are derived from established chemical shift and coupling constant ranges for the functional groups present in the molecule. Data from structurally similar compounds, such as 3,3-dimethyl-1-butyne and (E)-4,4-dimethylpent-2-en-1-ol, have been used to refine these predictions.

Predicted ¹H NMR Data

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H1 | ~4.2 | d | 2H | ~5 |

| H2 | ~5.8 | dt | 1H | ~16, ~5 |

| H3 | ~6.1 | d | 1H | ~16 |

| H7 | ~1.2 | s | 9H | - |

| OH | Variable | br s | 1H | - |

Predicted ¹³C NMR Data

| Carbon Label | Chemical Shift (δ, ppm) |

| C1 | ~63 |

| C2 | ~125 |

| C3 | ~135 |

| C4 | ~80 |

| C5 | ~95 |

| C6 | ~28 |

| C7 | ~31 |

Molecular Structure and Numbering

The molecular structure and atom numbering for this compound are presented below.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

While specific experimental data for the title compound is unavailable, a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule is provided below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the NMR tube. The choice of solvent should be based on the solubility of the compound and its chemical stability.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a sample gauge.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. ¹H NMR Spectrum Acquisition:

-

Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Set the number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to be at least 1-2 seconds to allow for sufficient relaxation of the protons between scans.

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Integrate the peaks to determine the relative number of protons for each signal.

4. ¹³C NMR Spectrum Acquisition:

-

Set the appropriate spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Set a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

-

Set the relaxation delay (D1) to an appropriate value (e.g., 2-5 seconds) to ensure all carbons, including quaternary carbons, are observed.

-

Acquire the FID.

-

Process the FID using a Fourier transform, phasing, and baseline correction.

NMR Analysis Workflow

The general workflow for NMR analysis, from sample preparation to data interpretation, is illustrated in the following diagram.

Caption: A generalized workflow for conducting an NMR experiment and subsequent data analysis.

Mass Spectrometry of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a synthetic organic compound with a unique structure containing a hydroxyl group, a double bond, and a triple bond.[1][2] Its molecular formula is C9H14O, and its structure plays a crucial role in its chemical reactivity and spectral properties. Understanding the mass spectrometric behavior of this molecule is essential for its identification, purity assessment, and for monitoring its role in synthetic pathways. Electron ionization (EI) is a common and suitable ionization method for such organic molecules, typically causing reproducible fragmentation that provides valuable structural information.[3][4][5][6]

Predicted Mass Spectral Fragmentation

Upon electron ionization, this compound is expected to form a molecular ion (M•+) which can then undergo several characteristic fragmentation pathways common to alcohols and unsaturated systems.[7][8][9] The primary fragmentation mechanisms anticipated are alpha-cleavage and dehydration.

Key Fragmentation Pathways

-

Alpha-Cleavage: This involves the cleavage of the C1-C2 bond, which is adjacent to the carbon bearing the hydroxyl group. This is a common fragmentation for alcohols and leads to the formation of a resonance-stabilized oxonium ion.[7][8]

-

Dehydration (Loss of Water): The elimination of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation pathway for alcohols, resulting in an (M-18)•+ ion.[7][8][10]

-

Propargylic/Allylic Cleavage: The presence of the ene-yne system allows for cleavage at the propargylic/allylic position (C5-C6 bond), leading to the formation of a stable tert-butyl cation.

-

Other Fragmentations: Other potential fragmentations include cleavage at other single bonds and rearrangements, leading to a variety of smaller fragment ions.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their likely origin. The relative abundance is a theoretical estimation and would need to be confirmed by experimental data.

| m/z | Proposed Fragment Ion | Formation Pathway | Predicted Relative Abundance |

| 138 | [C9H14O]•+ | Molecular Ion | Low to Moderate |

| 123 | [C8H11O]+ | Loss of •CH3 | Low |

| 120 | [C9H12]•+ | Dehydration (Loss of H₂O) | Moderate |

| 107 | [C7H7O]+ | Alpha-cleavage and rearrangement | Moderate |

| 81 | [C6H9]+ | Propargylic cleavage with rearrangement | Moderate to High |

| 57 | [C4H9]+ | Propargylic/Allylic cleavage (tert-butyl cation) | High (likely Base Peak) |

| 31 | [CH₂OH]+ | Alpha-cleavage | Moderate |

Experimental Protocols

A standard approach for the mass spectrometric analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Sample Preparation

The analyte should be dissolved in a suitable volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

Visualizing Fragmentation and Workflow

Predicted Fragmentation Pathway

The following diagram illustrates the major predicted fragmentation pathways for this compound upon electron ionization.

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow

The general workflow for the analysis of this compound by GC-MS is depicted below.

Caption: General workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive theoretical overview of the mass spectrometric analysis of this compound. By applying fundamental principles of mass spectrometry, we have predicted the key fragmentation pathways and outlined a robust experimental protocol. The provided visualizations of the fragmentation process and the analytical workflow serve as valuable tools for researchers. While experimental verification is essential, this document lays a strong foundation for the successful mass spectrometric characterization of this important chemical intermediate.

References

- 1. This compound | 173200-56-1 [chemicalbook.com]

- 2. This compound | C9H14O | CID 11051719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

The Biological Significance of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne and its Derivatives as Potent Antifungal Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a key chemical intermediate in the synthesis of the allylamine class of antifungal agents, most notably Terbinafine. While the biological activity of the intermediate itself is not extensively documented, its structural framework is integral to the potent antifungal properties of its derivatives. This technical guide provides a comprehensive overview of the biological activity of Terbinafine, the principal active compound synthesized from this compound. It delves into the mechanism of action, quantitative efficacy, experimental protocols for its evaluation, and the associated cellular pathways.

Introduction

The allylamine antifungals represent a significant class of therapeutic agents used to treat a wide range of fungal infections. Terbinafine, a synthetic allylamine, is a cornerstone of this class and is primarily used to treat dermatophyte infections of the nails, skin, and hair.[1][2][3] The synthesis of Terbinafine relies on key intermediates, including this compound, which provides a crucial part of the final molecule's structure. Understanding the biological activity of Terbinafine provides direct insight into the therapeutic potential unlocked from its synthetic precursors.

Mechanism of Action: Inhibition of Squalene Epoxidase

The primary mechanism of action for Terbinafine is the specific inhibition of the fungal enzyme squalene epoxidase.[1][2][4][5][6] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in fungal cell membranes that is analogous to cholesterol in mammalian cells.

The inhibition of squalene epoxidase by Terbinafine has a dual antifungal effect:

-

Ergosterol Depletion: The blockage of the ergosterol synthesis pathway leads to a deficiency of this vital component in the fungal cell membrane. This disrupts membrane integrity and function.[6][7]

-

Squalene Accumulation: The inhibition of the enzyme causes a buildup of its substrate, squalene, within the fungal cell.[4][6] High concentrations of squalene are toxic to the cell, leading to increased membrane permeability and ultimately, cell death.[7]

This mechanism is primarily fungicidal against dermatophytes and other filamentous fungi.[6][8] Against yeasts such as Candida albicans, the action may be fungistatic or fungicidal depending on the species.[8] A key advantage of Terbinafine is its high specificity for the fungal squalene epoxidase over its mammalian counterpart, which contributes to its favorable safety profile.[2][7]

Signaling Pathway of Squalene Epoxidase Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by Terbinafine.

Caption: Ergosterol biosynthesis pathway illustrating the inhibition of squalene epoxidase by Terbinafine.

Quantitative Biological Data

The in vitro activity of Terbinafine is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The IC50 value, the concentration required to inhibit 50% of the enzyme activity, is also a key measure of potency.

| Organism | MIC Range (µg/mL) | IC50 (nM) for Squalene Epoxidase | Reference |

| Dermatophytes (e.g., Trichophyton spp.) | 0.001 - 0.01 | T. rubrum: 30 (for Terbinafine) | [6][8] |

| Aspergillus spp. | 0.05 - 1.56 | Not widely reported | [8] |

| Sporothrix schenckii | 0.1 - 0.4 | Not widely reported | [8] |

| Candida albicans | 0.1 - >100 | C. albicans: 30 | [6][8] |

| Candida parapsilosis | MIC90: 0.125 | Not widely reported | [9] |

| Rat Liver (for comparison) | N/A | 77,000 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antifungal properties of compounds like Terbinafine. Below are outlines of common experimental protocols.

In Vitro Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

References

- 1. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Terbinafine - Wikipedia [en.wikipedia.org]

- 3. Terbinafine (Lamisil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. youtube.com [youtube.com]

- 6. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are SQLE inhibitors and how do they work? [synapse.patsnap.com]

- 8. journals.asm.org [journals.asm.org]

- 9. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of the allylamine antifungal agent, Terbinafine. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its synthesis, chemical properties, and the biological context of its application. This document consolidates quantitative data into structured tables, details experimental protocols from published literature, and utilizes visualizations to elucidate synthetic pathways and mechanisms of action.

Chemical Properties and Identification

This compound, also known by its IUPAC name (E)-6,6-dimethylhept-2-en-4-yn-1-ol, is a multifunctional organic compound. Its structure incorporates a primary alcohol, a trans-double bond, and a triple bond, making it a versatile synthon in organic chemistry.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | --INVALID-LINK-- |

| Molecular Weight | 138.21 g/mol | --INVALID-LINK-- |

| CAS Number | 173200-56-1 | --INVALID-LINK-- |

| Boiling Point | 229.089°C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.912 g/cm³ | --INVALID-LINK-- |

| IUPAC Name | (E)-6,6-dimethylhept-2-en-4-yn-1-ol | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of Terbinafine and its derivatives. The primary synthetic route involves a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

A common method for the synthesis of this compound involves the Sonogashira coupling of tert-butyl acetylene with an appropriate halo-alcohol. A specific protocol is detailed in a patent for the preparation of a related compound, where this compound is a key intermediate.

Reaction: Sonogashira coupling of (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene.

Reagents and Conditions:

-

(E)-1-hydroxy-3-chloro-propylene

-

tert-butyl acetylene

-

Palladium catalyst

-

Organic amine (e.g., triethylamine)

-

Solvent (e.g., tetrahydrofuran)

Procedure Outline:

-

(E)-1,3-dichloropropene is hydrolyzed under alkaline conditions to produce (E)-1-hydroxy-3-chloro-propylene.

-

The resulting (E)-1-hydroxy-3-chloro-propylene is then coupled with tert-butyl acetylene in the presence of a palladium catalyst and an organic amine to yield (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-yne.

While the patent provides this general scheme, specific quantities, reaction times, and purification methods are not exhaustively detailed.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is scarce in the reviewed literature. Commercial suppliers often provide a Certificate of Analysis with comprehensive characterization data upon purchase.

Role as a Key Intermediate in Terbinafine Synthesis

This compound is a crucial precursor in the industrial synthesis of Terbinafine, a widely used antifungal medication. The synthesis proceeds through the conversion of the hydroxyl group to a leaving group, typically a chloride, followed by nucleophilic substitution with N-methyl-1-naphthalenemethanamine.

Conversion to (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne

Reaction: Chlorination of this compound.

Reagents and Conditions:

-

This compound

-

Chlorinating agent (e.g., thionyl chloride, Vilsmeier reagent)

-

Non-polar solvent (e.g., hexane)

-

Temperature: 0-10 °C

Procedure Outline:

-

This compound is dissolved in a non-polar solvent and cooled.

-

A chlorinating agent is added dropwise while maintaining the low temperature.

-

The reaction is monitored by GC until the starting material is consumed.

-

The reaction is quenched with ice water, and the organic layer is separated, washed, and concentrated to yield the chlorinated product.

A patent reports a yield of 92.3% and a purity of 98.63% for this step.

Terbinafine Synthesis Workflow

Caption: Conversion of the title compound to Terbinafine.

Biological Context: Mechanism of Action of Terbinafine

While there is no available literature on the direct biological activity of this compound, its significance is understood through the pharmacological action of its end-product, Terbinafine. Terbinafine is a potent and specific inhibitor of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.

The inhibition of squalene epoxidase leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell. This dual effect disrupts the cell membrane integrity and cellular function, ultimately leading to fungal cell death.

Squalene Epoxidase Inhibition Pathway

Caption: Mechanism of action of Terbinafine.

Conclusion

This compound is a molecule of significant industrial importance, primarily serving as a well-established intermediate in the synthesis of the antifungal drug Terbinafine. While detailed public data on its spectroscopic properties and direct biological activity are limited, its synthetic pathways are documented in patent literature. The value of this compound is intrinsically linked to the potent and specific mechanism of action of Terbinafine, which continues to be a cornerstone in the treatment of fungal infections. Further research into the direct biological effects of this and other Terbinafine intermediates could potentially unveil new pharmacological insights.

An In-depth Technical Guide on 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a crucial chemical intermediate in the synthesis of N-Desmethyl Terbinafine, a metabolite of the widely used antifungal drug, Terbinafine.[1] Its discovery and synthesis are intrinsically linked to the development of allylamine antifungal agents. This technical guide provides a comprehensive overview of the synthesis, properties, and role of this compound in the broader context of pharmaceutical manufacturing.

Physicochemical Properties

While detailed spectroscopic data for this compound is not extensively available in the public domain, the following table summarizes its basic chemical properties.

| Property | Value | Source |

| Chemical Formula | C₉H₁₄O | PubChem |

| Molecular Weight | 138.21 g/mol | PubChem |

| CAS Number | 173200-56-1 | [1] |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

Synthesis Protocol: Sonogashira Coupling

The primary method for synthesizing (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is through a Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide, catalyzed by palladium and copper complexes.[2]

Experimental Protocol

The following protocol is based on the synthesis of the subsequent intermediate, (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne, as detailed in patent literature.[3]

Step 1: Hydrolysis of (E)-1,3-dichloropropene

This initial step prepares one of the key reactants for the Sonogashira coupling.

-

Reactants: (E)-1,3-dichloropropene, an alkali (e.g., sodium hydroxide).

-

Procedure: A hydrolysis reaction is carried out to produce (E)-1-hydroxy-3-chloro-propylene.[3]

Step 2: Sonogashira Coupling

-

Reactants:

-

(E)-1-hydroxy-3-chloro-propylene

-

tert-butyl acetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) salt (e.g., CuI)

-

An organic amine base (e.g., triethylamine)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene in a suitable organic solvent.

-

Add the palladium catalyst, copper(I) salt, and the organic amine.

-

The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up to isolate the crude product. This typically involves filtration to remove the catalyst, followed by extraction and solvent evaporation.

-

The crude (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is then purified, usually by column chromatography.

-

Step 3: Conversion to (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne

For its use in Terbinafine synthesis, the hydroxyl group is subsequently replaced by a chlorine atom.

-

Reactants:

-

(E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

-

Chlorinating agent (e.g., thionyl chloride or a Vilsmeier reagent)

-

Non-polar solvent (e.g., hexane)

-

-

Procedure:

-

Dissolve the purified (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne in a non-polar solvent and cool the mixture.

-

Slowly add the chlorinating agent while maintaining a low temperature.

-

The reaction is monitored by GC until the starting material is consumed.

-

The reaction is then quenched, and the product is isolated and purified.[3]

-

Role in Terbinafine Synthesis

This compound is a precursor to (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne, a key building block for the antifungal drug Terbinafine. The synthesis of Terbinafine involves the reaction of this chloro-intermediate with N-methyl-1-naphthalenemethanamine.

Below is a diagram illustrating the synthetic pathway leading from this compound to Terbinafine.

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound is not known to possess significant biological activity itself. Its chemical structure is designed to be a reactive component in the multi-step synthesis of the final active pharmaceutical ingredient, Terbinafine. Therefore, there are no known signaling pathways directly associated with this compound. The biological effects of interest lie with the final product, Terbinafine, which acts by inhibiting the fungal enzyme squalene epoxidase.

Conclusion

The discovery and development of a synthetic route for this compound have been instrumental in the efficient manufacturing of the antifungal drug Terbinafine. The Sonogashira coupling reaction provides an effective method for its synthesis. While not biologically active itself, its role as a key intermediate highlights the importance of innovative organic synthesis in the development of new pharmaceuticals. Further research into optimizing its synthesis could lead to more cost-effective and environmentally friendly production of Terbinafine and related allylamine antifungals.

References

Methodological & Application

Application Note: Sonogashira Coupling of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne for Pharmaceutical Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This reaction, which couples terminal alkynes with aryl or vinyl halides, is invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction is prized for its operational simplicity and mild conditions, often proceeding at room temperature with high functional group tolerance.[1][4]

This document provides a detailed protocol for the Sonogashira coupling of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne (CAS No. 173200-56-1), a key intermediate in the synthesis of N-Desmethyl Terbinafine, a metabolite of the antifungal drug Terbinafine.[5] The protocol is designed to be a robust starting point for researchers, adaptable for coupling with various aryl or vinyl halides. The bulky tert-butyl group on the alkyne presents a sterically hindered environment, which may require careful optimization of catalyst and ligand systems to achieve high yields.[6]

Reaction Principle

The reaction proceeds via a dual catalytic cycle involving palladium and copper complexes.[7] An active Palladium(0) species undergoes oxidative addition with an aryl/vinyl halide. Concurrently, the copper(I) co-catalyst activates the terminal alkyne, facilitating a transmetalation step with the palladium complex. The final product is formed through reductive elimination, which regenerates the Palladium(0) catalyst.[1][3] An amine base is used to scavenge the resulting hydrohalic acid and to facilitate the deprotonation of the alkyne.[1][8]

Experimental Protocol

1. Materials and Reagents

-

Alkyne: this compound (≥95%)

-

Aryl/Vinyl Halide: e.g., Iodobenzene, Bromobenzene, or other functionalized halides (1.0 - 1.2 equivalents)

-

Palladium Catalyst: Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)

-

Copper Co-catalyst: Copper(I) Iodide (CuI) (2-5 mol%)

-

Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (≥ 2 equivalents, also serves as solvent)

-

Solvent (optional): Anhydrous and deoxygenated Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Inert Gas: High-purity Nitrogen or Argon

2. Equipment

-

Schlenk flask or a two/three-neck round-bottom flask

-

Magnetic stirrer and heating plate

-

Inert gas line (Schlenk line) with bubbler

-

Syringes and needles for liquid transfer

-

Condenser (if heating is required)

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Column chromatography setup

3. Reaction Setup and Procedure

All glassware should be oven-dried and cooled under an inert atmosphere before use. The reaction must be carried out under anhydrous and anaerobic conditions.[8]

-

Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under a positive pressure of inert gas, add the aryl/vinyl halide (1.0 eq), followed by the solvent (if using, e.g., THF) and the amine base (e.g., Triethylamine). Stir the mixture for 10-15 minutes until the solids are dissolved.

-

Alkyne Addition: Slowly add this compound (1.1 eq) to the reaction mixture via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC by taking small aliquots. The reaction is typically complete within 2-24 hours. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.[6]

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired coupled product.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative conditions for Sonogashira couplings. Note that yields are highly dependent on the specific substrates and require empirical optimization.

| Aryl Halide (R¹-X) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | 5 | TEA | THF | 25 | 4-8 | 85-95 |

| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | 5 | DIPA | DIPA | 50 | 12-16 | 70-85 |

| 1-Iodonaphthalene | Pd(PPh₃)₂Cl₂ (1.5) | 3 | TEA | THF/TEA | 25 | 6 | 90-98 |

| Vinyl Bromide | Pd(PPh₃)₄ (3) | 5 | TEA | DMF | 40 | 8 | 75-90 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Sonogashira coupling.

Catalytic Cycle Mechanism

This diagram outlines the generally accepted dual catalytic cycle mechanism for the Sonogashira reaction.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 5. This compound | 173200-56-1 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An Application Note for the Purification of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients, most notably the antifungal agent Terbinafine. The purity of this enyne alcohol is critical for the successful synthesis of the final drug product, as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove related substances. This document provides detailed protocols for the purification of this compound from a crude reaction mixture, utilizing common laboratory techniques such as liquid-liquid extraction, column chromatography, and vacuum distillation.

Physicochemical Data

A summary of the relevant physical and chemical properties of the target compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O | --INVALID-LINK-- |

| Molecular Weight | 138.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2E)-6,6-dimethylhept-2-en-4-yn-1-ol | |

| Boiling Point | ~229 °C (at 760 mmHg, predicted) | |

| Density | ~0.912 g/cm³ (predicted) |

Purification Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound, from the initial workup of the crude reaction mixture to the final purified product.

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: General Workup and Extraction

This protocol is the initial step to isolate the crude product from the reaction mixture after synthesis.

-

Quenching: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) or deionized water at a low temperature (0-10 °C).

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with:

-

A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

-

A saturated aqueous solution of sodium chloride (brine) to remove excess water.

-

-

Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a viscous oil.

Protocol 2: Purification by Fractional Vacuum Distillation

Vacuum distillation is an effective method for purifying thermally stable liquids on a larger scale. It is particularly useful when the compound has a high boiling point at atmospheric pressure.[1][2]

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware joints are properly greased and sealed. A short path or Vigreux column is recommended.

-

Distillation: Add the crude oil to the distillation flask along with a magnetic stir bar for smooth boiling. Heat the flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. The exact boiling point will depend on the vacuum achieved. For a related chloro-derivative, a boiling point of 64-75 °C at 2-6 mmHg has been reported, which can serve as a guide.[3]

-

Product Isolation: The collected distillate should be the purified this compound.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is a standard technique for purifying compounds on a small to medium scale, separating them based on polarity.[4][5][6]

-

Stationary Phase: Prepare a column with silica gel as the stationary phase. The amount of silica should be approximately 50-100 times the weight of the crude product.

-

Solvent System (Mobile Phase): A common solvent system for moderately polar compounds like this alcohol is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is often effective.

-

Loading: Dissolve the crude oil in a minimal amount of the initial eluent or a stronger solvent like dichloromethane. This solution can be loaded directly onto the column, or pre-adsorbed onto a small amount of silica gel which is then added to the top of the column.

-

Elution: Run the column using positive pressure, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quality Control and Data Presentation

The purity of the final product should be assessed by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).

GC Analysis Parameters

| Parameter | Recommended Setting |

| Instrument | Gas Chromatograph with FID |

| Column | Standard non-polar or medium-polarity capillary column (e.g., HP-5, DB-1) |

| Injector Temperature | 290 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Nitrogen or Helium |

| Oven Program | Example: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

Note: The oven program should be optimized for the specific column and instrument used.

Expected Purity Data

The following table summarizes typical purity and yield data expected from the described purification methods.

| Purification Method | Typical Purity (by GC) | Expected Yield | Notes |

| Fractional Vacuum Distillation | > 98% | 70-85% | Best for multi-gram to kilogram scale. |

| Flash Column Chromatography | > 99% | 60-80% | Ideal for smaller scale and achieving very high purity. |

References

- 1. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]

- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 3. WO2007052089A1 - A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne - Google Patents [patents.google.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. youtube.com [youtube.com]

- 6. column-chromatography.com [column-chromatography.com]

Application Notes and Protocols: 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a key chemical intermediate primarily utilized in the synthesis of the allylamine antifungal agent, Terbinafine.[1][2] Terbinafine is a widely used medication for the treatment of various fungal infections, including dermatophytosis and onychomycosis.[3] The unique structural features of this compound, containing both a hydroxyl group and an enyne moiety, make it a critical building block in the construction of the complex side-chain of the Terbinafine molecule.[3]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the production of Terbinafine.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H14O | [4] |

| Molecular Weight | 138.21 g/mol | [4] |

| CAS Number | 173200-56-1 | [1] |

| Boiling Point | 229.089°C at 760 mmHg | [4] |

| Density | 0.912 g/cm³ | [4] |

| Appearance | Liquid | |

| Purity | >95% | [4] |

Application in Terbinafine Synthesis

The primary application of this compound is as a precursor in a multi-step synthesis of Terbinafine. The overall synthetic pathway involves the following key transformations:

-

Synthesis of this compound: This is typically achieved through a Sonogashira coupling reaction between (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene.

-

Chlorination: The hydroxyl group of this compound is replaced with a chlorine atom to yield (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne.

-

Coupling with N-methyl-1-naphthalenemethylamine: The final step involves the coupling of the chlorinated intermediate with N-methyl-1-naphthalenemethylamine to form Terbinafine.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne via Sonogashira Coupling

This protocol is adapted from general Sonogashira coupling procedures and the specific reactants mentioned in the patent literature.

Materials:

-

(E)-1-hydroxy-3-chloro-propylene

-

tert-Butyl acetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

An organic amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry, inert-gas-flushed reaction vessel, add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).

-

Add the anhydrous solvent, followed by the organic amine base.

-

To this mixture, add (E)-1-hydroxy-3-chloro-propylene.

-

Slowly add tert-butyl acetylene to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

The filtrate is then subjected to an aqueous work-up. Typically, this involves washing with a saturated aqueous solution of ammonium chloride and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Protocol 2: Chlorination of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Materials:

-

(E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

-

Chlorinating agent (e.g., thionyl chloride, Vilsmeier reagent)

-

Non-polar solvent (e.g., hexane)

-

Ice-cold water

Procedure:

-

Dissolve (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne in a non-polar solvent in a reaction flask.

-

Cool the solution to 0-10 °C in an ice bath.

-

Slowly add the chlorinating agent to the cooled solution while maintaining the temperature between 0-10 °C.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for approximately 2 hours.

-

Monitor the reaction for the disappearance of the starting material using GC analysis (target: ≤0.5%).

-

Once the reaction is complete, carefully pour the reaction mixture into ice-cold water to quench the reaction.

-

Separate the organic layer and wash it twice with water.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne.

Quantitative Data for Chlorination:

| Parameter | Value |

| Yield | 92.3% |

| Purity (GC) | 98.63% |

Protocol 3: Synthesis of Terbinafine

Materials:

-

(E)-1-chloro-6,6-dimethyl-2-heptene-4-yne

-

N-methyl-1-naphthalenemethylamine hydrochloride

-

Base (e.g., sodium carbonate, potassium carbonate)

-

Solvent (e.g., dimethylformamide (DMF), water)

-

Dichloromethane (for extraction)

Procedure:

-

In a reaction vessel, dissolve N-methyl-1-naphthalenemethylamine hydrochloride in a mixture of the chosen solvent (e.g., DMF and water).

-

Add the base to the solution and stir until dissolved.

-

Cool the reaction mixture to approximately 10-15 °C.

-

Slowly add (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne to the mixture while maintaining the temperature.

-

After the addition, stir the mixture for about an hour at the same temperature, then warm it to around 60 °C.

-

Maintain the reaction at this temperature for several hours (e.g., 5 hours), monitoring for completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with dichloromethane (typically three times).

-

Combine the organic extracts, wash with water, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain crude Terbinafine.

-

The crude product can be further purified by crystallization or chromatography to yield pure Terbinafine.

Visualizations

Synthetic Pathway of Terbinafine

Caption: Synthetic route to Terbinafine.

Experimental Workflow for Terbinafine Synthesis

Caption: Workflow for Terbinafine production.

References

Application Notes and Protocols for the Synthesis and Evaluation of Terbinafine, an Antifungal Drug

Introduction

Terbinafine, a synthetic allylamine antifungal agent, is a potent and specific inhibitor of fungal squalene epoxidase.[1][2][3] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway.[1][3][4] Inhibition of squalene epoxidase leads to a deficiency in ergosterol, an essential component of the fungal cell membrane, and a simultaneous accumulation of intracellular squalene.[1][2][4] This dual effect disrupts the fungal cell membrane and is believed to be the primary mechanism of its fungicidal action against a broad spectrum of pathogenic fungi, including dermatophytes, molds, and some yeasts.[1][3][4][5] This document provides detailed protocols for the synthesis of Terbinafine, focusing on the preparation of key intermediates, and outlines its mechanism of action and antifungal efficacy.

Mechanism of Action

Terbinafine selectively inhibits fungal squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene.[1][3] This inhibition is noncompetitive and highly specific for the fungal enzyme, with significantly lower activity against the mammalian equivalent, thus ensuring a high therapeutic index.[1][2] The resulting depletion of ergosterol disrupts the structure and function of the fungal cell membrane. Concurrently, the accumulation of squalene within the fungal cell is cytotoxic, leading to cell death.[1][2]

Signaling Pathway of Terbinafine Action